An In-depth Technical Guide to the Chemical Properties of (6-Chloropyridin-2-yl)methanamine
An In-depth Technical Guide to the Chemical Properties of (6-Chloropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloropyridin-2-yl)methanamine is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom and a primary amine, make it a versatile synthon for the creation of a wide array of more complex molecules with potential therapeutic applications.[1] The chloropyridine scaffold is present in numerous bioactive compounds, and the methanamine group can participate in hydrogen bonding, influencing a molecule's interaction with biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (6-Chloropyridin-2-yl)methanamine.
Chemical and Physical Properties
The fundamental chemical and physical properties of (6-Chloropyridin-2-yl)methanamine are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 188637-75-4[2][3] |
| IUPAC Name | (6-chloropyridin-2-yl)methanamine[2] |
| Molecular Formula | C6H7ClN2[2] |
| Molecular Weight | 142.58 g/mol [2] |
| InChI | InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2[2][3] |
| InChIKey | MYXAPCZSRSQZHM-UHFFFAOYSA-N[3] |
| SMILES | C1=CC(=NC(=C1)Cl)CN[2] |
Table 2: Physical Properties
| Property | Value |
| Physical Form | Solid or semi-solid or lump or liquid[3] |
| Boiling Point (Predicted) | 231.6 ± 25.0 °C[1] |
| Solubility | Moderately soluble in water. The hydrochloride salt has enhanced water solubility. |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere[3] |
Table 3: Safety Information
| Hazard Statement | Code |
| Harmful if swallowed | H302[3] |
| Causes skin irritation | H315[3] |
| Causes serious eye irritation | H319[3] |
| May cause respiratory irritation | H335[3] |
| Signal Word | Warning[3] |
Synthesis and Purification
The synthesis of (6-Chloropyridin-2-yl)methanamine can be achieved through several routes. A common laboratory-scale method involves the reaction of 2-amino-6-chloropyridine with an appropriate aldehyde, followed by reduction.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a representative method for the synthesis of (6-Chloropyridin-2-yl)methanamine.
Materials:
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2-Amino-6-chloropyridine
-
Paraformaldehyde
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Sodium borohydride
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Methanol
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Dichloromethane
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Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in methanol, add paraformaldehyde (1.2 eq).
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Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude (6-Chloropyridin-2-yl)methanamine
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the head of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 50% ethyl acetate) containing 1% triethylamine to prevent tailing of the amine product.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified (6-Chloropyridin-2-yl)methanamine.
Spectroscopic Data
Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.6 | t | 1H | Pyridine H4 |
| ~7.2 | d | 1H | Pyridine H3 |
| ~7.1 | d | 1H | Pyridine H5 |
| ~3.9 | s | 2H | -CH₂- |
| ~1.6 | br s | 2H | -NH₂ |
Table 5: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~160 | Pyridine C2 |
| ~150 | Pyridine C6 |
| ~139 | Pyridine C4 |
| ~122 | Pyridine C3 |
| ~118 | Pyridine C5 |
| ~48 | -CH₂- |
Table 6: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H stretch |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 1580-1600 | Strong | C=C and C=N ring stretching |
| 1450-1500 | Strong | C=C and C=N ring stretching |
| 1000-1100 | Medium | C-Cl stretch |
Table 7: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 142/144 | [M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 127/129 | [M-NH₂]⁺ |
| 107 | [M-Cl]⁺ |
Reactivity and Applications
(6-Chloropyridin-2-yl)methanamine is a versatile intermediate due to its two reactive sites: the primary amine and the chloro-substituted pyridine ring.
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N-Functionalization: The primary amine can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce a wide variety of substituents.
-
Substitution of Chlorine: The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups like amines, alcohols, and thiols.[1]
-
Oxidation and Reduction: The compound can be oxidized to the corresponding N-oxide or reduced to other amine derivatives.[1]
These reactions make it a valuable precursor for the synthesis of compounds with potential applications in medicinal chemistry, including the development of new therapeutic agents.[1]
Visualizations
Synthesis Workflow
